4-Aminoquinolin-8-ol
CAS No.:
Cat. No.: VC15999029
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 4-aminoquinolin-8-ol |
| Standard InChI | InChI=1S/C9H8N2O/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H,(H2,10,11) |
| Standard InChI Key | BSAWDWUYBRFYFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)O)N |
Introduction
Structural and Chemical Properties
The quinoline core of 4-Aminoquinolin-8-ol consists of a bicyclic aromatic system fused from a benzene ring and a pyridine ring. The amino (-NH₂) and hydroxyl (-OH) substituents at positions 4 and 8, respectively, confer distinct electronic and steric properties that influence its reactivity and biological interactions.
Molecular Configuration
The planar quinoline structure enables π-π stacking interactions with biological targets, while the amino and hydroxyl groups participate in hydrogen bonding and acid-base reactions. For example, the hydroxyl group at position 8 may act as a hydrogen bond donor, enhancing binding affinity to enzymatic active sites .
Physicochemical Properties
While experimental data for 4-Aminoquinolin-8-ol are scarce, its analogs exhibit logP values ranging from 2.1 to 4.3, indicating moderate lipophilicity suitable for membrane penetration . The pKa of the hydroxyl group in similar 8-hydroxyquinolines is approximately 9.5, rendering it partially ionized at physiological pH .
Table 1: Comparative Properties of 4-Aminoquinoline Derivatives
| Compound | IC₅₀ (nM)* | logP | Plasma Half-Life (hr) |
|---|---|---|---|
| Chloroquine | 382 | 4.3 | 120–240 |
| 4-AQ Derivative 18 | 5.6 | 3.8 | 96–144 |
| 4-AQ Derivative 4 | 17.3 | 3.5 | 72–120 |
*Against Plasmodium falciparum W2 strain .
Synthesis and Structural Modifications
Synthetic Routes
4-Aminoquinolin-8-ol can be synthesized via nucleophilic substitution or reductive amination of pre-functionalized quinoline precursors. A common strategy involves:
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Nitration of 8-hydroxyquinoline at position 4.
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Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) .
Structure-Activity Relationships (SAR)
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Amino Group Position: Derivatives with amino groups at position 4 (e.g., 18 and 4) show 68-fold higher antimalarial potency than chloroquine against resistant P. falciparum strains .
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Hydroxyl Group Role: The 8-hydroxyl group in analogs like 5-Aminoquinolin-8-ol enhances metal chelation, potentially interfering with microbial metalloenzymes .
Pharmacological Applications
Antimalarial Activity
4-Aminoquinolines disrupt heme detoxification in Plasmodium parasites. Derivative 18 exhibits an IC₅₀ of 5.6 nM against chloroquine-resistant P. falciparum, compared to 382 nM for chloroquine . The 8-hydroxyl group may augment redox cycling, generating reactive oxygen species (ROS) lethal to the parasite.
Antifungal and Anti-Virulence Effects
Long-chain 4-AQ derivatives (e.g., 6, 24) inhibit Candida albicans filamentation, a critical virulence factor, at MIC values ≤25 µM . These compounds suppress hyphal formation by interfering with cAMP-PKA signaling, reducing biofilm formation by 60–80% in vitro .
Comparative Analysis with Isomeric Analogs
4-Aminoquinolin-8-ol vs. 5-Aminoquinolin-8-ol
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5-Aminoquinolin-8-ol: Demonstrated metal-chelating activity but weaker antimalarial potency (IC₅₀ >100 nM) .
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4-Aminoquinolin-8-ol: Hypothesized to outperform due to optimal amino positioning for heme binding .
8-Aminoquinolin-3-ol
This isomer (BenchChem CID 25369-38-4) targets mitochondrial complexes in Plasmodium, but its clinical use is limited by neurotoxicity at doses >30 mg/kg.
Future Directions
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Synthetic Optimization: Introduce electron-withdrawing groups at position 7 to enhance metabolic stability.
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Combination Therapies: Pair 4-Aminoquinolin-8-ol with artemisinin derivatives to counteract multidrug-resistant malaria.
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Targeted Delivery: Develop nanoparticle formulations to reduce off-target effects in G6PD-deficient populations.
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